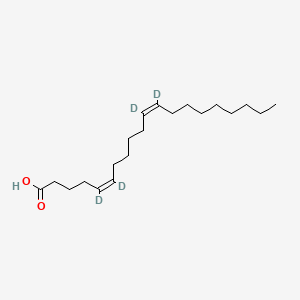

(Z,Z)-5,11-Eicosadienoic Acid-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z,Z)-5,11-Eicosadienoic Acid-d4 (EDA-d4) is a polyunsaturated fatty acid (PUFA) of the omega-3 family. It is a positional isomer of arachidonic acid (AA) and is found in a variety of food sources, including fish, shellfish, and some plant oils. EDA-d4 is a stable isotope of EDA and has been used in a variety of scientific research applications, including biochemical and physiological studies, drug development, and medical diagnostics.

Scientific Research Applications

Role in Bioactive Fatty Acids Research

Recent studies have shown interest in long-chain n-3 polyunsaturated fatty acids (PUFAs) like docosapentaenoic acid (DPA), which is intermediary between eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) in the n-3 synthesis pathway. DPA has been recognized for its potential beneficial health effects, including anti-inflammatory actions and improved plasma lipid profiles (Kaur, Guo, & Sinclair, 2016). This highlights the significance of studying bioactive fatty acids like (Z,Z)-5,11-Eicosadienoic Acid-d4, which may serve as a precursor or analog in the synthesis and metabolic pathways of these beneficial PUFAs.

Impact on Metabolic Disorders

A review on ω-3 PUFA-derived bioactive lipids, including those from arachidonic acid (ARA), EPA, DHA, and n-3 DPA, discusses their potential in treating metabolic disorders. These bioactive lipids have shown effects beyond their anti-inflammatory properties, affecting cells like pancreatic β cells, hepatocytes, adipocytes, skeletal muscle cells, and endothelial cells, thus illustrating the broad potential of fatty acids in metabolic health (Duan, Song, Zhang, & Wang, 2021).

Photocatalytic Applications

In the field of materials science, zinc oxide (ZnO) nanostructures, synthesized through various methods including those possibly involving fatty acids as organic templates or stabilizers, have shown remarkable properties for applications in photocatalysis, photonics, sensors, and photovoltaic devices. The unique properties of ZnO nanostructures, such as large surface area and effective light scattering centers, are crucial for enhancing the efficiency of dye-sensitized solar cells (DSSCs) and other energy conversion devices (Omar & Abdullah, 2014).

Nutritional and Health Benefits

The role of omega-3 docosapentaenoic acid (DPA) in pregnancy and early development has been underlined, with studies showing that DPA serves as a precursor to anti-inflammatory and pro-resolving mediators. Dietary intake of DPA, often alongside EPA and DHA, is linked to better neural development and bone health in children, as well as fewer allergic diseases. This illustrates the importance of fatty acids in nutrition and their potential benefits across different stages of human development (Li, Yin, Bibus, & Byelashov, 2016).

Environmental and Industrial Applications

The environmental concentrations of engineered nanomaterials, including zinc oxide nanoparticles, have been reviewed, highlighting their applications in drug delivery and cancer therapy. These nanoparticles, possibly functionalized or stabilized by fatty acids, demonstrate the potential for selective destruction of tumor cells, showcasing the intersection of nanotechnology, medicinal chemistry, and environmental science (Gottschalk, Sun, & Nowack, 2013).

properties

IUPAC Name |

(5Z,11Z)-5,6,11,12-tetradeuterioicosa-5,11-dienoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10,15-16H,2-8,11-14,17-19H2,1H3,(H,21,22)/b10-9-,16-15-/i9D,10D,15D,16D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCYNQXHBZULXMM-GKPDOCOTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCC=CCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C(\[2H])/CCCC/C(=C(/[2H])\CCCC(=O)O)/[2H])/CCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747692 |

Source

|

| Record name | (5Z,11Z)-(5,6,11,12-~2~H_4_)Icosa-5,11-dienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z,Z)-5,11-Eicosadienoic Acid-d4 | |

CAS RN |

1268627-54-8 |

Source

|

| Record name | (5Z,11Z)-(5,6,11,12-~2~H_4_)Icosa-5,11-dienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5H-Cyclopenta[e]pyrido[1,2-c][1,3]oxazine,decahydro-7-methyl-,(3a-alpha-,7-bta-,10a-bta-,10b-bta-)-(](/img/no-structure.png)

![D-[2-13C]xylose](/img/structure/B584055.png)

![L-[2-13C]Xylose](/img/structure/B584058.png)

![D-[5-13C]Xylose](/img/structure/B584065.png)

![L-[5-13C]xylose](/img/structure/B584066.png)